molecular formula C8H6ClFO B135889 2-Chloro-1-(2-fluorophenyl)ethanone CAS No. 53688-17-8

2-Chloro-1-(2-fluorophenyl)ethanone

Cat. No. B135889
CAS RN: 53688-17-8
M. Wt: 172.58 g/mol
InChI Key: XIRBMNOJVJCHTR-UHFFFAOYSA-N
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Description

The compound "2-Chloro-1-(2-fluorophenyl)ethanone" is a chlorinated ketone with a fluorophenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions under basic conditions. For instance, the synthesis of a chalcone derivative was achieved by condensing 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone using potassium hydroxide as a base . Similarly, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in the presence of sodium hydroxide . These methods suggest that the synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone could potentially be carried out through a similar condensation reaction using appropriate starting materials and basic conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic and computational methods. For example, the molecular structure and vibrational spectra of a pyrazole derivative were analyzed using density functional theory (DFT) . The crystal structure of a ferrocenyl derivative was determined by X-ray crystallography . These studies indicate that detailed molecular structure analysis of 2-Chloro-1-(2-fluorophenyl)ethanone could be performed using similar techniques to understand its geometry and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through molecular docking studies and analysis of electrophilic and nucleophilic sites. For instance, a pyrazole derivative showed potential inhibitory activity against kinesin spindle protein due to its binding affinity, as revealed by molecular docking . The negative electrostatic potential regions of the molecule were identified as possible sites for electrophilic attack . These findings suggest that 2-Chloro-1-(2-fluorophenyl)ethanone could also be analyzed for its reactivity and potential biological activity through computational studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using various techniques. The synthesized chalcone derivative's properties were evaluated using FTIR, NMR, XRD, PSM, TGA, and SEM . The vibrational wavenumbers and hyperpolarizability of another compound were calculated using HF and DFT methods . These analyses provide a framework for investigating the physical and chemical properties of 2-Chloro-1-(2-fluorophenyl)ethanone, which could include its spectroscopic characterization, thermal stability, and nonlinear optical properties.

Scientific Research Applications

Synthesis of Chiral Intermediates

Research shows that derivatives of 2-Chloro-1-(2-fluorophenyl)ethanone are valuable in synthesizing chiral intermediates. For instance, (S)-(-)-1-(4-Fluorophenyl)ethanol, a derivative of 2-fluorophenyl ethanone, is an intermediate in synthesizing CCR5 chemokine receptor antagonists, potentially protective against HIV. This derivative also has applications in studying chiral recognition in molecular complexes and as a component in antimalarial drugs and Alzheimer's disease treatments (ChemChemTech, 2022).

Biocatalysis in Drug Synthesis

Another study demonstrates the use of 2-chloro-1-(2,4-dichlorophenyl)ethanone, a related compound, in the biocatalytic synthesis of antifungal agents like Miconazole. The study isolated a bacterial strain capable of transforming 2-chloro-1-(2,4-dichlorophenyl) ethanone to its chiral alcohol form with high stereoselectivity, emphasizing the role of biocatalysis in drug synthesis (Catalysts, 2019).

Crystal Structure Analysis

2-Chloro-1-(2-fluorophenyl)ethanone derivatives also find applications in crystallography. The structural analysis of these compounds, such as 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, helps understand molecular interactions and properties. These analyses often involve studying hydrogen bonding and molecular stacking in crystals (Acta Crystallographica Section E, 2012).

Development of Anti-Inflammatory Drugs

Research also focuses on synthesizing derivatives of 2-Chloro-1-(2-fluorophenyl)ethanone for potential anti-inflammatory applications. Compounds like 1-(4-fluorophenyl)-2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone have shown promising anti-inflammatory activity in preclinical models, indicating their potential in developing new therapeutics (Pharmaceutical Chemistry Journal, 2017).

Antimicrobial Research

Derivatives of 2-Chloro-1-(2-fluorophenyl)ethanone are also synthesized for their antimicrobial properties. For example, compounds synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone have been evaluated for their antimicrobial activity, highlighting their potential in addressing microbial resistance (Russian Journal of General Chemistry, 2018).

Safety And Hazards

This compound is considered dangerous, with hazard statements including H315, H319, H335, and H314 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

2-chloro-1-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRBMNOJVJCHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572196
Record name 2-Chloro-1-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2-fluorophenyl)ethanone

CAS RN

53688-17-8
Record name 2-Chloro-1-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(2-fluorophenyl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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